3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo-
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Overview
Description
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Citrinin: 4,6-Dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid.
Other Benzopyran Derivatives: Various benzopyran derivatives with different functional groups.
Uniqueness
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
144833-96-5 |
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Molecular Formula |
C12H11ClO5 |
Molecular Weight |
270.66 g/mol |
IUPAC Name |
5-chloro-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H11ClO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h3-5,15H,1-2H3,(H,16,17) |
InChI Key |
ZHTDNPFHLYGLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)Cl)C |
Origin of Product |
United States |
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